molecular formula C17H20O6 B1198917 Arctolide

Arctolide

Cat. No.: B1198917
M. Wt: 320.3 g/mol
InChI Key: XRCCPOSHMKZPFI-IHFPKREYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2’-oxirane]-7-yl] acetate” is a complex organic molecule with a unique spiro structure

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying stereochemistry and reaction mechanisms.

Biology

Medicine

The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:

  • Formation of the spiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan] core through cyclization reactions.
  • Introduction of the oxirane ring via epoxidation reactions.
  • Functionalization of the molecule with hydroxy, dimethylidene, and acetate groups through selective oxidation, reduction, and esterification reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of oxirane rings to diols.

    Substitution: Nucleophilic substitution reactions at the acetate group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Use of reducing agents like LiAlH4 or NaBH4.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may yield diols.
  • Substitution may yield amides or thioesters.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action may involve:

  • Binding to active sites of enzymes, inhibiting or activating their function.
  • Interacting with cellular receptors, triggering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: Similar spiro structures with different functional groups.

    Oxirane-containing compounds: Molecules with oxirane rings but different core structures.

Uniqueness

The compound’s unique combination of functional groups and chiral centers distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate

InChI

InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3/t11-,12+,13+,14+,16-,17-/m1/s1

InChI Key

XRCCPOSHMKZPFI-IHFPKREYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@]3(C[C@H]4[C@H](C[C@]2(C1=C)O)C(=C)C(=O)O4)CO3

SMILES

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3

Canonical SMILES

CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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